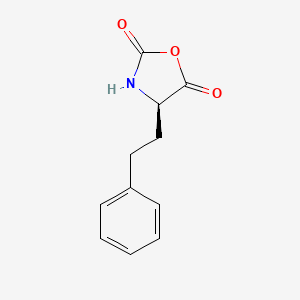
(R)-4-Phenethyloxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Phenethyloxazolidine-2,5-dione is a chiral compound with significant importance in organic chemistry It is known for its unique structure, which includes an oxazolidine ring fused with a phenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenethyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of phenethylamine with diethyl oxalate, followed by cyclization under acidic conditions to form the oxazolidine ring.
Industrial Production Methods: In an industrial setting, the production of ®-4-Phenethyloxazolidine-2,5-dione can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: ®-4-Phenethyloxazolidine-2,5-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the phenethyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: ®-4-Phenethyloxazolidine-2,5-dione is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It has been explored for its role in the synthesis of pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and infections.
Industry: In the industrial sector, ®-4-Phenethyloxazolidine-2,5-dione is used in the production of polymers and advanced materials. Its ability to form stable complexes with metals makes it useful in material science.
Mécanisme D'action
The mechanism by which ®-4-Phenethyloxazolidine-2,5-dione exerts its effects is primarily through its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparaison Avec Des Composés Similaires
(S)-4-Phenethyloxazolidine-2,5-dione: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
4-Phenethyloxazolidine-2-one: A similar compound with a slightly different ring structure, leading to different chemical properties.
Uniqueness: ®-4-Phenethyloxazolidine-2,5-dione is unique due to its chiral nature and the presence of both an oxazolidine ring and a phenethyl group. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor to bioactive molecules.
Propriétés
Numéro CAS |
2227989-59-3 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(4R)-4-(2-phenylethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
Clé InChI |
VQPIAMIUYBADAZ-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC[C@@H]2C(=O)OC(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)CCC2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


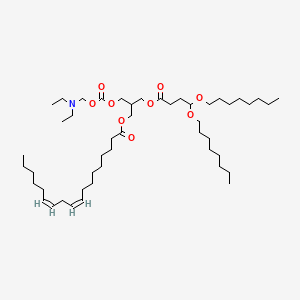
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
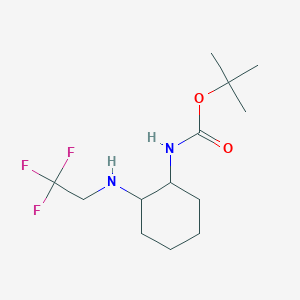
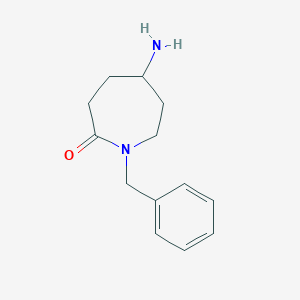
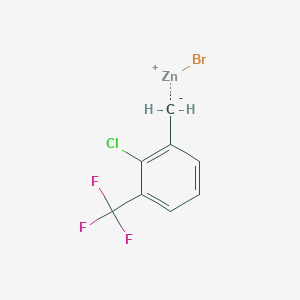
![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)


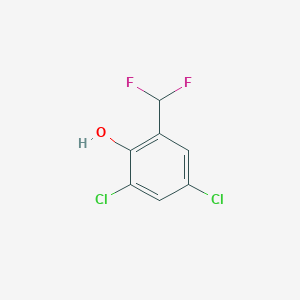
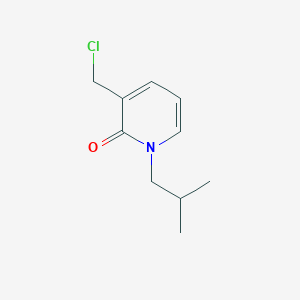
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
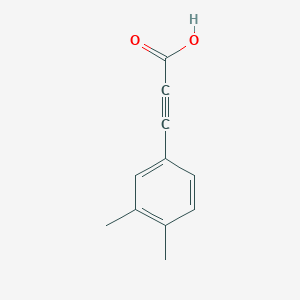
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
